REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5]#[N:6])[CH2:3][CH2:2]1.[Li+].CC([N-]C(C)C)C.[C:15](OC(=O)C)(=[O:17])[CH3:16]>C1COCC1>[CH:1]1([CH:4]([C:15](=[O:17])[CH3:16])[C:5]#[N:6])[CH2:3][CH2:2]1 |f:1.2|
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Name
|
|
Quantity
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3.7 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC#N
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
4.54 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 1 h at −78° C
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL three neck round-bottom flask, which was purged
|
Type
|
TEMPERATURE
|
Details
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maintained with an inert atmosphere of argon
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at 15° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
carefully quenched with citric acid (10% aq, 200 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (2×70 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |